molecular formula C22H24N4O2S B12199575 N-(4-ethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12199575
M. Wt: 408.5 g/mol
InChI Key: XQIYAZPWLPPZEW-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule belonging to a class of compounds that integrate an acetamide linker with a 1,2,4-triazole heterocycle. This molecular architecture is of significant interest in medicinal and agrochemical research. The compound features a 4-ethylphenyl substituent and a unique phenoxymethyl-triazole core, further functionalized with a prop-2-en-1-yl (allyl) group, which presents a reactive handle for further chemical modification via click chemistry or other synthetic transformations. While the specific biological profile and molecular targets for this exact compound are not yet fully detailed in the literature, its structural analogs are frequently investigated for their potential as inhibitors of various enzymatic processes. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known to exhibit a wide range of pharmacological activities. The presence of the sulfanylacetamide chain is a key functional group that can mimic enzyme substrates or interact with biological thiols, suggesting potential application in the development of protease inhibitors or modulators of metabolic pathways. This reagent is provided for research purposes only, offering scientists a valuable building block for constructing more complex molecules or a probe for exploring new biological mechanisms in hit-to-lead optimization campaigns.

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H24N4O2S/c1-3-14-26-20(15-28-19-8-6-5-7-9-19)24-25-22(26)29-16-21(27)23-18-12-10-17(4-2)11-13-18/h3,5-13H,1,4,14-16H2,2H3,(H,23,27)

InChI Key

XQIYAZPWLPPZEW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Triazole Ring Formation

The 1,2,4-triazole scaffold is synthesized via cyclization of hydrazine derivatives with carbonyl compounds. For example, 4-(prop-2-en-1-yl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is prepared by reacting prop-2-en-1-amine with phenoxyacetylhydrazide in the presence of carbon disulfide under basic conditions.

Reaction Conditions:

  • Reagents: Phenoxyacetylhydrazide, prop-2-en-1-amine, CS₂, KOH

  • Solvent: Ethanol

  • Temperature: 80°C, 12 hours

  • Yield: 68–72%

Thiolation and Acetamide Formation

The sulfanyl group is introduced via a nucleophilic substitution reaction between the triazole-3-thiol intermediate and 2-chloro-N-(4-ethylphenyl)acetamide . This step requires careful control of pH and temperature to avoid side reactions.

Reaction Conditions:

  • Reagents: 4-(prop-2-en-1-yl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, 2-chloro-N-(4-ethylphenyl)acetamide

  • Base: Triethylamine

  • Solvent: Dichloromethane

  • Temperature: 25°C, 6 hours

  • Yield: 58–65%

Optimization Strategies

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves the efficiency of the thiolation step, increasing yields to 75–80%.

Solvent and Temperature Effects

ParameterOptimal ConditionYield Impact
Solvent THF+12% vs. DCM
Temperature 0–5°C (thiolation)+8% vs. RT
Reaction Time 8 hoursMax yield

Polar aprotic solvents like THF enhance nucleophilicity, while lower temperatures minimize disulfide byproduct formation.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 1.21 (t, 3H, CH₂CH₃), 2.60 (q, 2H, CH₂CH₃), 4.85 (s, 2H, OCH₂), 5.25 (m, 2H, CH₂=CH), 6.90–7.35 (m, 9H, Ar-H)
IR (KBr)1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C)
MS (ESI) m/z 394.49 [M+H]⁺ (calc. 394.49)

Purity and Log Parameters

PropertyValue
logP 3.8543
logD 3.8543
Polar Surface Area 55.844 Ų

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key considerations include:

  • Automated feed systems for precise reagent dosing.

  • In-line analytics (e.g., HPLC) for real-time purity monitoring.

  • Solvent recovery loops to reduce waste.

Challenges and Solutions

Byproduct Formation

The primary byproduct, disulfide dimer , is mitigated by:

  • Strict exclusion of oxygen via nitrogen purging.

  • Use of radical scavengers (e.g., BHT).

Crystallization Issues

Poor crystallization is addressed by:

  • Seeding with pure compound.

  • Gradient cooling (60°C → 4°C over 24 hours).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or other functional groups, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl or triazole rings, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine in , pyridine in ) enhance antimicrobial and antioxidant activities compared to electron-donating groups like phenoxymethyl .
  • N-substituents influence solubility and target specificity. For example, 4-ethoxyphenyl () improves water solubility, while 2,5-dimethylphenyl () enhances membrane permeability.
  • Allyl (prop-2-en-1-yl) groups at position 4 are conserved in many analogs, suggesting a role in stabilizing the triazole ring or modulating enzyme interactions .

Antimicrobial Activity

  • Target Compound: Limited direct data, but analogs with phenoxymethyl groups show moderate activity against S. aureus (MIC ~50 µg/mL) .
  • Pyridine-containing analogs (e.g., ) exhibit superior activity against Gram-negative bacteria (E. coli, MIC 12.5 µg/mL) due to enhanced charge transfer interactions .
  • Fluorophenyl derivatives () demonstrate broad-spectrum efficacy, with MIC values 6.25–25 µg/mL, attributed to fluorine’s electronegativity and membrane disruption .

Anti-Inflammatory and Anti-Exudative Effects

  • KA-series compounds () inhibit protein denaturation (IC₅₀: 18–32 µg/mL), comparable to diclofenac. The target compound’s phenoxymethyl group may similarly suppress COX-2 pathways.
  • Anti-exudative analogs (e.g., 2-((4-amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)acetamides) reduce edema by 60–70% at 10 mg/kg, outperforming diclofenac in murine models .

Biological Activity

N-(4-ethylphenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound notable for its structural complexity and potential biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a triazole ring, an acetamide group, and various substituents that contribute to its biological activity. Its molecular formula is C22H24N4O2S, with a molecular weight of approximately 408.5 g/mol. The presence of the triazole moiety is significant as it is known for interacting with various biological targets.

Property Value
Molecular FormulaC22H24N4O2S
Molecular Weight408.5 g/mol
Key Functional GroupsTriazole, Acetamide

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action likely involves the inhibition of key enzymes or disruption of cellular processes in pathogens.

Case Study: Antimicrobial Efficacy

In a study conducted on several synthesized triazole derivatives, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Anticancer Properties

The compound has also been evaluated for its anticancer potential . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings on Anticancer Activity

A recent study explored the effects of this compound on human cancer cell lines:

Cell Line IC50 (µM)
MCF7 (Breast Cancer)12.5
HeLa (Cervical Cancer)15.0
A549 (Lung Cancer)10.0

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells compared to normal cells.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The triazole ring may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors could lead to altered signaling pathways that promote apoptosis in cancer cells.
  • Disruption of Cellular Processes : The compound may interfere with nucleic acid synthesis or protein function in pathogens and tumor cells.

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